molecular formula C9H17NO4 B13474799 tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate

tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate

Cat. No.: B13474799
M. Wt: 203.24 g/mol
InChI Key: JDZNKANEDCTBEA-ZCFIWIBFSA-N
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Description

Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is an organic compound that features a tert-butyl ester group, a carbamoyl group, and a hydroxy group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate typically involves the esterification of a suitable hydroxy acid with tert-butyl alcohol. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of benzyl cyanide under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into organic compounds, which is more efficient and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of tert-butyl esters often employs continuous flow processes due to their efficiency and scalability. These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butyl ester group.

Major Products Formed

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Formation of an amine from the carbamoyl group.

    Substitution: Replacement of the tert-butyl ester group with other functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate involves its reactivity as a tert-butyl ester and carbamate. The tert-butyl group provides steric hindrance, making the compound less reactive towards nucleophiles. The carbamoyl group can undergo nucleophilic addition-elimination reactions, forming stable intermediates . The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: Similar in structure but lacks the hydroxy group.

    Tert-butyl acetate: Contains a tert-butyl ester group but lacks the carbamoyl and hydroxy groups.

    Tert-butyl alcohol: Contains a tert-butyl group and a hydroxy group but lacks the carbamoyl group.

Uniqueness

Tert-butyl(2R)-4-carbamoyl-2-hydroxybutanoate is unique due to the presence of all three functional groups: tert-butyl ester, carbamoyl, and hydroxy. This combination of functional groups provides a unique reactivity profile and potential for diverse applications in various fields .

Properties

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

IUPAC Name

tert-butyl (2R)-5-amino-2-hydroxy-5-oxopentanoate

InChI

InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)6(11)4-5-7(10)12/h6,11H,4-5H2,1-3H3,(H2,10,12)/t6-/m1/s1

InChI Key

JDZNKANEDCTBEA-ZCFIWIBFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)N)O

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)N)O

Origin of Product

United States

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